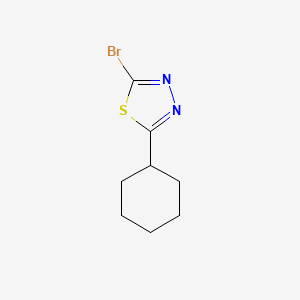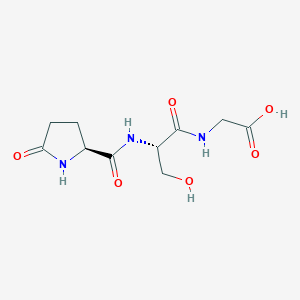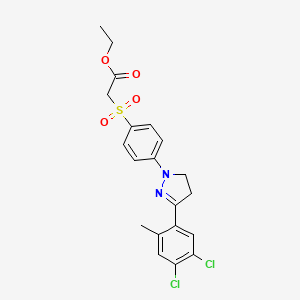
Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, dichloromethylphenyl group, and sulfonyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the dichloromethylphenyl group via electrophilic substitution. The final step involves the sulfonylation of the pyrazole derivative with ethyl acetate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for electrophilic substitution, while nucleophiles like hydroxide (OH-) and amines (NH2-) are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Ethyl 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulfonyl)acetate can be compared with other similar compounds, such as:
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Shares the dichloromethylphenyl group but differs in the core structure and functional groups.
2,2-Dichloro-1-(4-methylphenyl)ethanone: Contains a similar dichloromethylphenyl group but lacks the pyrazole and sulfonyl acetate moieties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C20H20Cl2N2O4S |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
ethyl 2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylacetate |
InChI |
InChI=1S/C20H20Cl2N2O4S/c1-3-28-20(25)12-29(26,27)15-6-4-14(5-7-15)24-9-8-19(23-24)16-11-18(22)17(21)10-13(16)2/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChIキー |
YJVDKMROFZFPIJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC(=C(C=C3C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


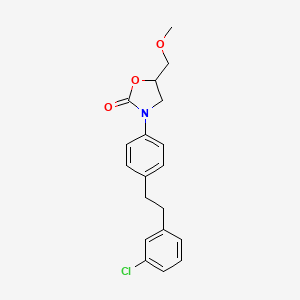

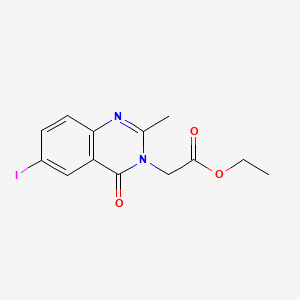
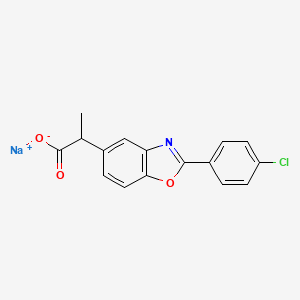
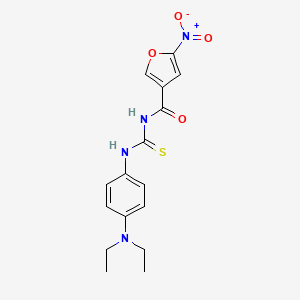
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)

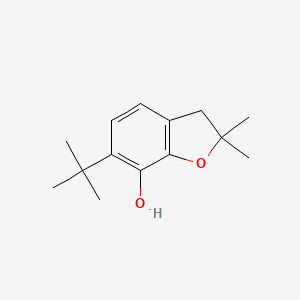
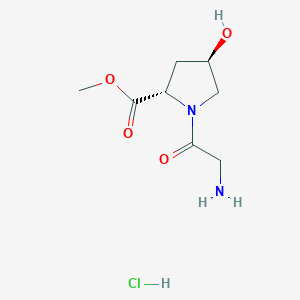
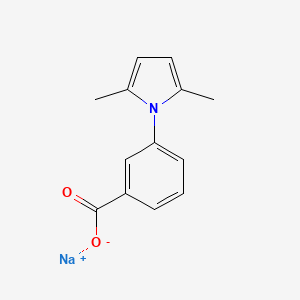
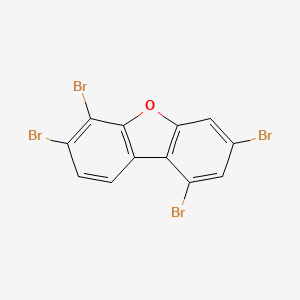
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
